3,4-Dimethyl-5-nitrobenzoic acid
Overview
Description
3,5-Dimethyl-4-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a synthetic compound that has been used in the synthesis of other organic compounds .
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid is used in the identification of various organic substances, especially alcohols, by derivatization . The substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid to form a derivative .Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Sulfhydryl Group Determination
3,4-Dimethyl-5-nitrobenzoic acid is instrumental in determining sulfhydryl groups. A water-soluble aromatic disulfide derivative has been synthesized for the determination of these groups in biological materials, demonstrating its utility in biochemical research (Ellman, 1959).
Influenza Virus Research
This compound plays a role in the design of inhibitors for the influenza virus neuraminidase protein. The study of its crystal structure aids in understanding how these inhibitors can function effectively (Jedrzejas et al., 1995).
Role in Crystallization Processes
In crystallization research, particularly in the study of organic acid–base multicomponent systems, 3,4-Dimethyl-5-nitrobenzoic acid polymorphs are crucial. Their role in the crystallization process from solutions and the associated solid-state transformations are subjects of investigation (Croitor et al., 2019).
Spectroscopic Studies
Spectroscopic studies have utilized this compound to examine hydrogen-bonded complexes, particularly in the context of infrared spectra. These studies aid in understanding molecular interactions and are pivotal in materials science (Awad & Habeeb, 1996).
Abraham Model Correlations
3,4-Dimethyl-5-nitrobenzoic acid has been used in the Abraham model to understand solute transfer into various solvents. This research is fundamental in physical chemistry, particularly in solubility studies and molecular interaction analysis (Hart et al., 2015).
Synthesis and Characterization Studies
It is a key starting material in the synthesis of various organic compounds and is used in the study of their biological activities. Such studies are crucial in the development of new pharmaceuticals and bioactive compounds (Aziz‐ur‐Rehman et al., 2013).
Chemical Reaction Studies
This acid is employed in studying various chemical reactions, including catalytic oxidation processes. Understanding these reactions is vital for industrial chemistry and the development of new chemical processes (Yueqin Cai & Qiu Shui, 2005).
Thermodynamic Modeling
In thermodynamics, the compound is used for solubility determination and modeling in various organic solvents. This research aids in the understanding of solution chemistry and the behavior of compounds under different thermal conditions (Wu et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
3,4-dimethyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDUXEJQMSMFFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-nitrobenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.